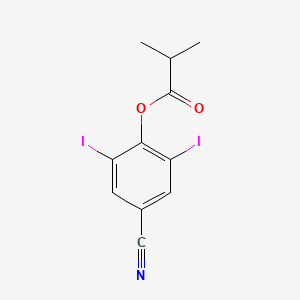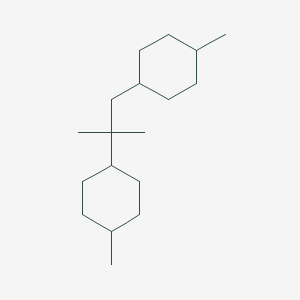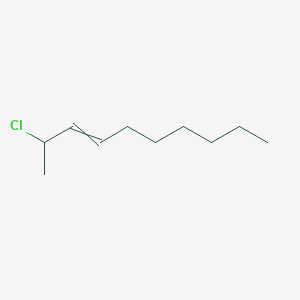
2-Chlorodec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorodec-3-ene: is an organic compound belonging to the class of alkenes, specifically a haloalkene It consists of a ten-carbon chain with a chlorine atom attached to the second carbon and a double bond between the third and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorodec-3-ene can be synthesized through several methods. One common approach involves the chlorination of dec-3-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) to form alcohols or ethers, respectively.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine, Br₂) or hydrogen halides (e.g., hydrogen chloride, HCl) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Major Products Formed:
Substitution: Alcohols, ethers.
Addition: Dihalides, haloalkanes.
Oxidation: Diols, ketones, carboxylic acids.
Scientific Research Applications
2-Chlorodec-3-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through selective chlorination or alkylation reactions.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-chlorodec-3-ene depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new bond and the release of chloride ion (Cl⁻).
Addition Reactions: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product.
Oxidation Reactions: The double bond is oxidized to form a diol or other oxygenated product through the addition of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
2-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and selectivity due to the different halogen.
2-Iododec-3-ene: Contains an iodine atom instead of chlorine. Iodine is more reactive in substitution reactions compared to chlorine.
2-Chlorodec-2-ene: The double bond is between the second and third carbons, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: 2-Chlorodec-3-ene is unique due to its specific position of the chlorine atom and the double bond, which influences its reactivity and the types of products formed in chemical reactions. Its selective reactivity makes it a valuable compound for targeted synthetic applications.
Properties
CAS No. |
113525-06-7 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
2-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
DNFOGEQIMJQCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


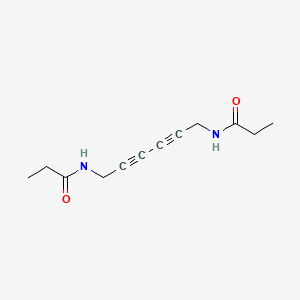

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
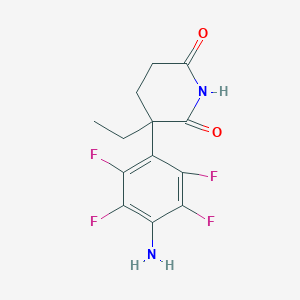
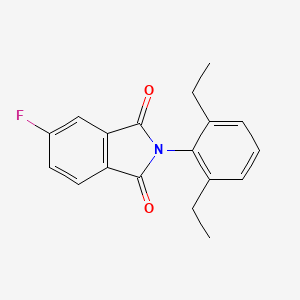
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
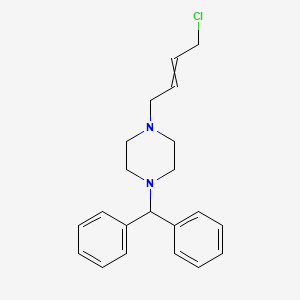

![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
